molecular formula C22H18N4O3 B2531297 N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 941904-95-6

N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2531297
CAS RN: 941904-95-6
M. Wt: 386.411
InChI Key: RHMTXGSVBQWXCG-UHFFFAOYSA-N
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Description

“N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

Catalyst Applications

The compound, with its pyranopyrimidine core, has shown significant relevance in the medicinal and pharmaceutical sectors, primarily due to its broad synthetic applications and bioavailability. Notably, its derivatives, especially the 5H-pyrano[2,3-d]pyrimidine scaffolds, have been recognized for their extensive applicability. The synthesis of such compounds, particularly substituted derivatives, has been facilitated by the use of diverse hybrid catalysts. These catalysts range from organocatalysts and metal catalysts to ionic liquid catalysts, nanocatalysts, and even green solvents. Such catalysts are pivotal in the development of lead molecules, marking the importance of this compound in the realm of catalyst applications (Parmar, Vala, & Patel, 2023).

Biological and Medicinal Applications

This compound is part of the pyrimidine class, known for a wide range of pharmacological effects such as antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties. Recent research has focused on understanding the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives. These studies emphasize the importance of pyrimidines in developing new anti-inflammatory agents, highlighting the compound's significance in biological and medicinal research (Rashid et al., 2021).

properties

IUPAC Name

N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-25-19-18(21(28)26(2)22(25)29)17(12-13-23-19)24-20(27)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMTXGSVBQWXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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